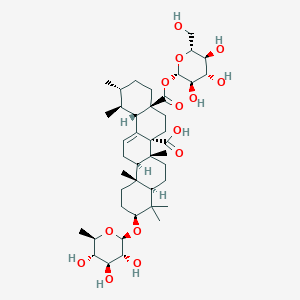![molecular formula C58H94O27 B1180650 [3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 162857-65-0](/img/structure/B1180650.png)
[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic molecules, such as the one mentioned, involve comprehensive studies on molecular structure, chemical reactions, physical and chemical properties. These compounds often exhibit unique behaviors due to their intricate structures and have applications in various fields, including pharmacology and materials science, although applications are excluded from this discussion as requested.
Synthesis Analysis
Synthetic approaches to complex organic compounds often involve catalyzed reactions, such as palladium-catalyzed oxidative cyclization and carbonylation, to construct heterocyclic frameworks efficiently. For instance, oxidative carbonylation conditions have been used to synthesize tetrahydrofuran, dioxolane, and other derivatives from 4-yn-1-ones and related substrates (Bacchi et al., 2005). These methods highlight the utility of catalytic systems in achieving complex molecular architectures.
Molecular Structure Analysis
The molecular structure of complex organic compounds can be elucidated using techniques such as X-ray diffraction analysis. For example, the crystal structures of certain heterocyclic compounds have been determined, confirming their regioisomeric frameworks (Kurbanova et al., 2009). Such analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and predicting its reactivity and properties.
Chemical Reactions and Properties
The reactivity of complex organic molecules often involves interactions with catalysts and reagents that facilitate transformations, such as ring-opening polymerization and carbonylation reactions. For instance, ring-opening polymerizations of carbohydrate-derived dialkoxyoxolanes have been explored to produce functionalized poly(oxytetramethylene)s, demonstrating the versatility of organic synthesis in creating polymers from renewable resources (Thiem et al., 1989).
科学的研究の応用
Blood Glucose Level Regulation
The compound has been studied for its role in diabetes management. A study identified it as a potential target for managing diabetes, with molecular docking predicting its binding in the active site of target proteins. This was further supported by molecular dynamics simulation showing the stability of protein–ligand complexes (Muthusamy & Krishnasamy, 2016).
Solubility in Ethanol-Water Solutions
Research on similar compounds, like protocatechuic aldehyde and caffeic acid, has shown that their solubility in ethanol-water solutions significantly differs from pure water. This information is crucial for understanding the compound's behavior in different solvents, which can be applied in pharmaceutical and chemical processes (Zhang, Gong, Wang, & Qu, 2012).
Molecular Modeling and Spectroscopic Analysis
A study on a bismuth organic framework highlighted the importance of molecular modeling and spectroscopic analysis in understanding the compound's interaction with metals like Bi(V). This can have implications for its use in materials science and drug delivery systems (Kumar & Mishra, 2007).
Inhibitory Activity on Enzymes
The compound was identified in Vernonia amygdalina leaves extract, showing potential as an α-amylase inhibitor. This suggests its role in treating diabetes by inhibiting enzymes that break down carbohydrates into glucose (Yunitasari, Raharjo, Swasono, & Pranowo, 2022).
Antibacterial Activities
Amide alkaloids, structurally similar to the compound, exhibited anti-inflammatory activities in studies. This indicates potential applications of the compound in developing anti-inflammatory drugs and treatments (Lan, Ying, Guo, Duan, Cui, Leng, & Ying, 2021).
Density and Viscosity in Aqueous Solutions
The compound's behavior in terms of density and viscosity in aqueous solutions is crucial for its application in food science, pharmaceuticals, and material science. Studies on sugar alcohol aqueous solutions provide insights into its behavior in different concentrations and temperatures (Zhu, Ma, & Zhou, 2010).
Antioxidant Properties
Research into compounds with similar structures has indicated potential antioxidant properties. This is significant for applications in food preservation, cosmetics, and pharmaceuticals, where oxidative stability is important (Catel, Aladedunye, & Przybylski, 2012).
作用機序
Target of Action
The primary target of FT-0775449 is currently unknown . The compound, also known as “[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate”, is a complex molecule and its specific targets are yet to be identified.
Biochemical Pathways
The biochemical pathways affected by FT-0775449 are currently unknown
Result of Action
Preliminary clinical study results of FT-0775449 have shown that it has good safety and tolerability profiles . In medium and high dose groups, some improvement in visual function indexes was observed . .
特性
IUPAC Name |
[3-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O27/c1-24-41(81-46-38(70)33(65)28(64)20-76-46)42(82-50-44(73)58(75,22-62)23-77-50)40(72)48(78-24)83-43-37(69)35(67)30(19-60)80-49(43)85-51(74)57-14-12-52(2,3)16-26(57)25-8-9-32-53(4)17-27(63)45(84-47-39(71)36(68)34(66)29(18-59)79-47)54(5,21-61)31(53)10-11-56(32,7)55(25,6)13-15-57/h8,24,26-50,59-73,75H,9-23H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVDEBIGYOTPKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)OC9C(C(CO9)(CO)O)O)OC1C(C(C(CO1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85125579 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B1180586.png)
